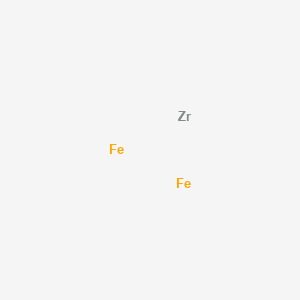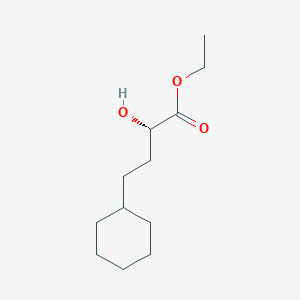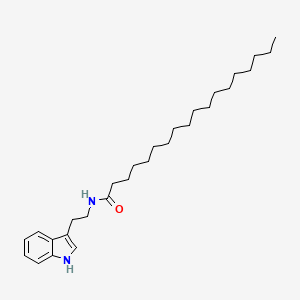
Sulfachloropyrazine-(phenyl-13C6)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
磺胺氯吡嗪-(苯-13C6): 它主要用作兽药检测中的分析标准,用于测定动物源性加工食品中的活性成分 . 该化合物是VETRANAL产品线的组成部分,以其在分析应用中的高纯度和可靠性而闻名 .
准备方法
合成路线和反应条件
磺胺氯吡嗪-(苯-13C6)的合成涉及将碳-13同位素掺入磺胺氯吡嗪的苯环中。一般的合成路线包括:
硝化: 苯环被硝化以引入硝基。
还原: 硝基被还原为胺。
磺化: 然后将胺基磺化以形成磺酰胺。
氯化: 吡嗪环被氯化以引入氯原子。
这些步骤在受控条件下进行,以确保碳-13同位素在特定位置掺入 .
工业生产方法
磺胺氯吡嗪-(苯-13C6)的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
大量硝化和还原: 使用工业级试剂硝化和还原大量起始材料。
纯化: 使用重结晶和色谱等技术纯化中间产物。
同位素标记: 在合成过程中引入碳-13同位素以确保均匀标记。
质量控制: 最终产品经过严格的质量控制以满足分析标准.
化学反应分析
反应类型
磺胺氯吡嗪-(苯-13C6)经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成亚砜和砜。
还原: 还原反应可以将磺酰胺基团转化为胺。
取代: 吡嗪环中的氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 在取代反应中使用胺和硫醇之类的亲核试剂.
主要产物
氧化: 亚砜和砜。
还原: 胺。
取代: 各种取代的吡嗪衍生物.
科学研究应用
磺胺氯吡嗪-(苯-13C6)在科学研究中具有多种应用:
化学: 用作分析化学中的参考标准,用于定量分析复杂基质中的磺酰胺。
生物学: 用于研究磺酰胺药物的代谢和药代动力学。
医药: 研究其潜在的治疗效果,并作为药物开发中的模型化合物。
作用机制
磺胺氯吡嗪-(苯-13C6)的作用机制涉及其与细菌酶的相互作用。它作为二氢叶酸合成酶的竞争性抑制剂,二氢叶酸合成酶是细菌中叶酸合成中的一种酶。 通过抑制这种酶,该化合物阻止叶酸的形成,而叶酸对于细菌的生长和复制是必不可少的 .
相似化合物的比较
类似化合物
磺胺氯吡啶: 另一种磺酰胺,结构相似,但在吡嗪环上的取代不同。
磺胺甲恶唑: 一种广泛使用的磺酰胺类抗生素,具有不同的杂环环。
磺胺嘧啶: 一种磺酰胺,具有嘧啶环而不是吡嗪环.
独特性
磺胺氯吡嗪-(苯-13C6)由于其稳定的同位素标记而独一无二,使其在分析应用中特别有用。 碳-13标记允许在各种分析技术中进行精确的定量和跟踪,与非标记化合物相比具有优势 .
属性
分子式 |
C10H9ClN4O2S |
|---|---|
分子量 |
290.68 g/mol |
IUPAC 名称 |
4-amino-N-(6-chloropyrazin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1+1,2+1,3+1,4+1,7+1,8+1 |
InChI 键 |
QKLPUVXBJHRFQZ-UQUYMPKGSA-N |
手性 SMILES |
C1=C(N=C(C=N1)Cl)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)


![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
![Ammonia borane [MI]](/img/structure/B12055981.png)

